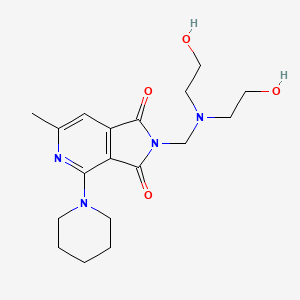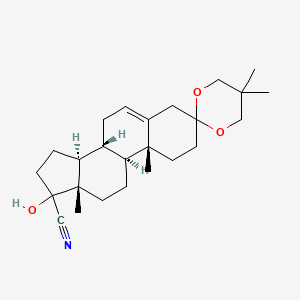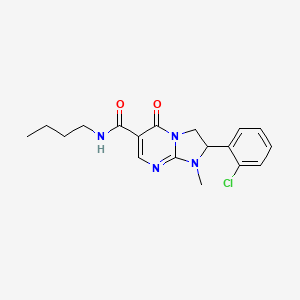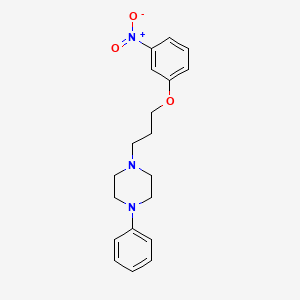
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound features a nitrophenoxy group and a phenyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- typically involves the reaction of 1-(3-bromopropyl)-4-phenylpiperazine with 3-nitrophenol. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the nitrophenoxy group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives, which may further undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic applications. Its unique structure allows for the exploration of various pharmacological activities.
Biological Studies: The compound can be used in biological assays to study its effects on different biological targets, including enzymes and receptors.
Chemical Biology: Researchers can use this compound to probe the mechanisms of action of various biological pathways and to identify potential drug targets.
Industrial Applications: The compound may find use in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenoxy and phenyl groups may contribute to its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- can be compared with other piperazine derivatives, such as:
1-(3-Nitrophenyl)piperazine: This compound lacks the phenyl group and may have different pharmacological properties.
1-(2-Hydroxyethyl)piperazine: This derivative has a hydroxyethyl group instead of the nitrophenoxy group, which may affect its chemical reactivity and biological activity.
1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine hydrochloride: This compound has a methyl group instead of a phenyl group, which may influence its solubility and pharmacokinetics.
The uniqueness of Piperazine, 1-(3-(3-nitrophenoxy)propyl)-4-phenyl- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
84344-44-5 |
|---|---|
Molekularformel |
C19H23N3O3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-[3-(3-nitrophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23N3O3/c23-22(24)18-8-4-9-19(16-18)25-15-5-10-20-11-13-21(14-12-20)17-6-2-1-3-7-17/h1-4,6-9,16H,5,10-15H2 |
InChI-Schlüssel |
DASSHSZJLQOCMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCOC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


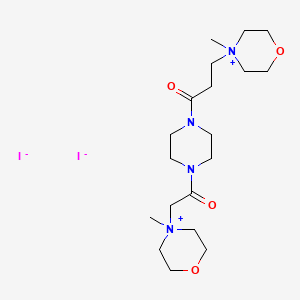


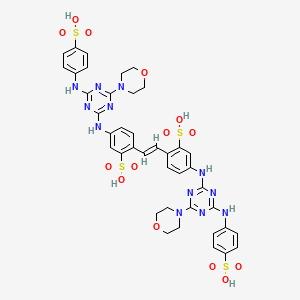
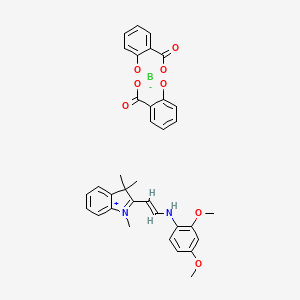

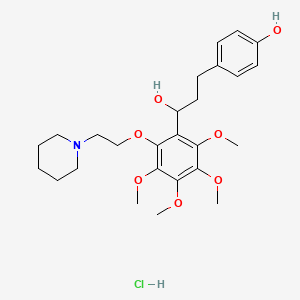


![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
